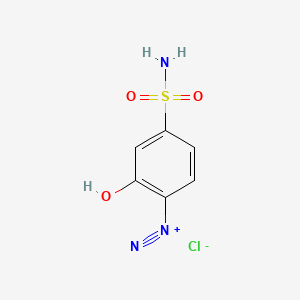

2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride

CAS No.: 799767-11-6

Cat. No.: VC16816185

Molecular Formula: C6H6ClN3O3S

Molecular Weight: 235.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 799767-11-6 |

|---|---|

| Molecular Formula | C6H6ClN3O3S |

| Molecular Weight | 235.65 g/mol |

| IUPAC Name | 2-hydroxy-4-sulfamoylbenzenediazonium;chloride |

| Standard InChI | InChI=1S/C6H5N3O3S.ClH/c7-9-5-2-1-4(3-6(5)10)13(8,11)12;/h1-3H,(H2-,8,10,11,12);1H |

| Standard InChI Key | GCDPAZJFLOJZJN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)O)[N+]#N.[Cl-] |

Introduction

Chemical Identity and Structural Features

2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride (C₆H₅ClN₃O₃S) is characterized by a benzene ring substituted with a diazonium group (–N₂⁺) at position 1, a sulfamoyl group (–SO₂NH₂) at position 4, and a hydroxyl group (–OH) at position 2. Its molecular weight is 247.64 g/mol, and it typically forms crystalline salts stabilized by chloride counterions. The diazonium group confers high reactivity, enabling coupling reactions with aromatic amines and phenols to form azo compounds .

Synthesis Methodologies

Conventional Diazotization of Sulphanilamide Derivatives

The synthesis begins with diazotization of 4-aminobenzenesulfonamide (sulphanilamide) in an acidic medium. In a representative protocol , sulphanilamide (1.72 g) is dissolved in concentrated HCl and water at 0–5°C. Sodium nitrite (NaNO₂) is added gradually to generate the diazonium chloride intermediate. This intermediate, 4-sulfamoylbenzenediazonium chloride, is isolated and coupled with hydroxylamine derivatives to form hydroxytriazenes .

Critical Parameters

-

Temperature control (0–5°C) to prevent diazonium salt decomposition.

-

pH adjustment using sodium acetate (pH 5–6) to optimize coupling efficiency .

Mechanochemical Synthesis

Recent advancements demonstrate solvent-free mechanochemical synthesis, which enhances yield (80–89%) and reduces environmental impact. Ball milling sulphanilamide with NaNO₂ and HCl at 400 rpm for 30 minutes produces the diazonium salt without solvent waste .

Spectroscopic and Physicochemical Characterization

Infrared Spectroscopy (IR)

IR spectra of the diazonium salt show distinct peaks:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆): Signals at δ 7.28–8.51 ppm correspond to aromatic protons. The hydroxyl proton appears as a singlet at δ 12.10 ppm .

-

¹³C NMR: Peaks at 152–168 ppm confirm carbons adjacent to electronegative groups (–SO₂NH₂, –N₂⁺) .

Thermal Stability

TGA analysis reveals a two-stage decomposition:

-

25–150°C: Loss of adsorbed water (5–7% mass loss).

-

150–400°C: Degradation of the sulfamoyl and diazonium groups .

Biological Applications

Antimicrobial Activity

Iron(III) complexes of hydroxytriazenes derived from 2-hydroxy-4-sulfamoylbenzene-1-diazonium chloride exhibit moderate antibacterial activity against E. coli and S. aureus (MIC: 25–50 µg/mL) . Antifungal efficacy against C. albicans is lower (MIC: 100 µg/mL), attributed to reduced membrane permeability .

Table 1. Antimicrobial Activity of Fe(III) Complexes

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 50 |

| C. albicans | 100 |

Industrial Applications in Dye Chemistry

Azo Dye Synthesis

The diazonium salt couples with hydroxyl-substituted aromatics to form disperse dyes for polyester. For example, reaction with 3-formyl-4-hydroxyphenyl derivatives yields dyes with λₘₐₓ = 450–550 nm, suitable for textile applications .

Table 2. Optical Properties of Azo Dyes

| Dye Derivative | λₘₐₓ (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| 8 | 520 | 1.2×10⁴ |

| 9 | 480 | 9.8×10³ |

Mechanochemical Advantages

Mechanochemical synthesis reduces reaction time from 4 hours (conventional) to 30 minutes, achieving 89% yield with minimal solvent use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume